molecular formula C7H11N3 B2529621 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine CAS No. 1880457-10-2

5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine

Cat. No.: B2529621
CAS No.: 1880457-10-2
M. Wt: 137.186
InChI Key: PYXWSCKZGIFTQA-UHFFFAOYSA-N
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Description

5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.186. The purity is usually 95%.
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Scientific Research Applications

Catalysts in Organic Synthesis

Recent developments in recyclable copper catalyst systems have shown that compounds similar to 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine, specifically imidazoles and their derivatives, play a significant role in C-N bond forming cross-coupling reactions. These reactions are crucial for creating a wide array of organic compounds, including pharmaceuticals and materials. The use of such catalysts has been highlighted for their recyclability, making them potential candidates for commercial exploitation. This reflects a growing trend towards more sustainable practices in chemical synthesis (M. Kantam, C. V. Reddy, P. Srinivas, S. Bhargava, & S. Bhargava, 2013).

Optical Sensors

Compounds containing heteroatoms like the structure of this compound and their derivatives are significant in the development of optical sensors. These compounds, due to their ability to form coordination and hydrogen bonds, serve as exquisite sensing materials. Pyrimidine derivatives, which share a structural resemblance with imidazole compounds, have been widely utilized in creating optical sensors, showcasing the broad applications of such heterocyclic compounds in both sensing technology and medicinal chemistry (Gitanjali Jindal & N. Kaur, 2021).

Corrosion Inhibition

Imidazoline and its derivatives, closely related to imidazoles, demonstrate significant effectiveness as corrosion inhibitors. Their chemical structure, which includes a heterocyclic ring with two nitrogen atoms, enables strong adsorption onto metal surfaces. This characteristic makes them highly valuable in research aimed at preventing corrosion, particularly in the petroleum industry. The modification of imidazoline structures has been a focus of research to enhance their effectiveness as corrosion inhibitors, indicating the potential of structurally similar compounds like this compound in such applications (Nipaporn Sriplai & K. Sombatmankhong, 2023).

Synthesis of Heterocycles

The chemistry of heterocyclic compounds, including those similar to this compound, is a rich field of study with broad applications. These compounds serve as building blocks for synthesizing a wide range of heterocycles, such as pyrazolo-imidazoles, which are of significant interest in pharmaceutical research and development. The unique reactivity and versatility of these compounds underline their importance in the synthesis of novel heterocyclic compounds with potential applications in medicine and materials science (M. A. Gomaa & H. Ali, 2020).

Safety and Hazards

The safety information for 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine indicates that it has GHS05 and GHS07 pictograms . The signal word is “Danger” and it has several hazard statements . For more detailed safety information, please refer to the MSDS .

Properties

IUPAC Name

5-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-4-6(8)7-9-2-3-10(5)7/h2-3,5-6H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXWSCKZGIFTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=NC=CN12)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.